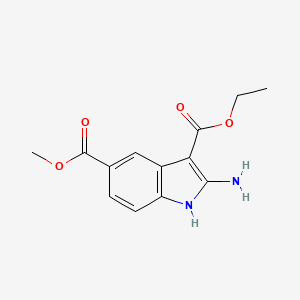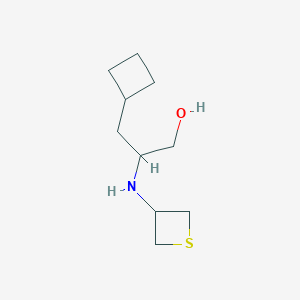
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, attached to a difluorocyclobutyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated peptide synthesizers to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluorocyclobutyl ring or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other parts of the molecule. The difluorocyclobutyl ring can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid: This compound features a similar fluorenylmethoxycarbonyl group but with a different substituent on the amino group.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid: This compound has an ethoxy group instead of the difluorocyclobutyl ring.
Uniqueness
The uniqueness of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid lies in its difluorocyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and specificity, making it a valuable tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C21H19F2NO4 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluorocyclobutyl]acetic acid |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)11-20(12-21,9-18(25)26)24-19(27)28-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,27)(H,25,26) |
InChI-Schlüssel |
AFESFUOYTIVKFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



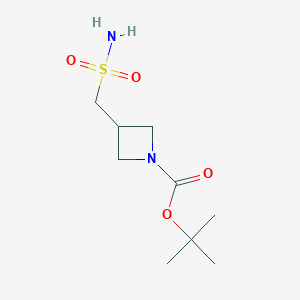


![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)

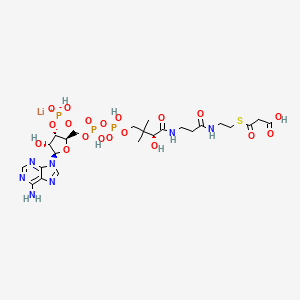
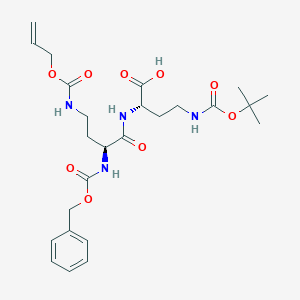
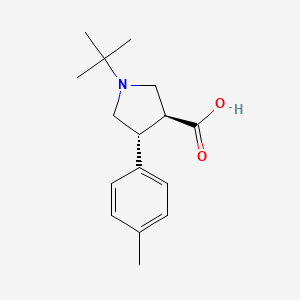

![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)

